molecular formula C15H18O8 B13828118 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester

3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester

Cat. No.: B13828118
M. Wt: 326.30 g/mol
InChI Key: VLBNONAQDKTJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester is a complex bicyclic molecule featuring a fused trioxadicyclopentene core, a hydroxyethyl substituent, and a methyl ester group. Key structural motifs include:

  • A trioxadicyclopentene framework (1,4,5-trioxa rings fused to bicyclic indene).
  • A methyl ester at position 7, likely influencing solubility and metabolic stability.
  • A 1-hydroxyethyl substituent at position 3, which may contribute to hydrogen bonding or stereochemical interactions.

Properties

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 6-hydroxy-11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate

InChI

InChI=1S/C15H18O8/c1-5(16)7-10-15(23-13(7)19)4-3-6-8(11(17)20-2)12(18)22-14(21-10)9(6)15/h3-10,12,14,16,18H,1-2H3

InChI Key

VLBNONAQDKTJCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of allamandicin involves the extraction from the plant Allamanda cathartica. The extraction process typically includes the following steps:

    Collection and Drying: The plant material, including leaves, stems, and flowers, is collected and dried.

    Extraction: The dried plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or hexane.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).

Industrial Production Methods

Industrial production of allamandicin is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced extraction technologies, such as supercritical fluid extraction, could enhance the efficiency and yield of allamandicin production.

Chemical Reactions Analysis

Types of Reactions

Allamandicin undergoes various chemical reactions, including:

    Oxidation: Allamandicin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of allamandicin, which may exhibit different biological activities.

Scientific Research Applications

Allamandicin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying iridoid lactones and their chemical properties.

    Biology: Investigated for its insecticidal properties and potential use in pest control.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of allamandicin involves its interaction with specific molecular targets and pathways. In insecticidal applications, allamandicin disrupts the normal functioning of insect nervous systems, leading to paralysis and death. In medicinal applications, allamandicin may exert its effects through the inhibition of key enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

Structural Similarity Analysis

Computational similarity metrics, such as Tanimoto and Dice coefficients , are critical for quantifying structural overlap between molecules. These metrics compare molecular fingerprints (e.g., MACCS or Morgan fingerprints) to identify shared substructures and functional groups . For example:

Compound Name / Identifier Molecular Formula Key Structural Features Tanimoto Coefficient (vs. Target)
Target Compound C₁₆H₁₈O₈ Trioxadicyclopentene core, hydroxyethyl, methyl ester 1.00 (reference)
Methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate () C₁₈H₁₄ClNO₅ Isoquinoline core, chlorophenoxy, methyl ester ~0.65–0.70 (estimated)
(1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine () C₂₀H₂₀N₂O₅ Indenoazirine core, phenoxy, glycine conjugate ~0.55–0.60 (estimated)
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester () C₁₀H₁₂O₄ Oxabicycloheptene core, methyl ester ~0.70–0.75 (estimated)

Key Observations :

  • The target compound shares higher similarity with oxygen-rich bicyclic esters (e.g., ) due to overlapping ester and fused-ring motifs.
  • Lower similarity scores with isoquinoline or azirine-containing compounds () reflect divergent core structures.

Bioactivity and Mode of Action

Bioactivity profiling () suggests that structurally similar compounds often target related proteins or pathways. For instance:

  • Trioxa-containing analogs (e.g., peroxides or dioxolanes) are frequently associated with antimicrobial or antiparasitic activity due to reactive oxygen species generation .
  • Methyl esters of bicyclic carboxylic acids (e.g., ) are common intermediates in pro-drug design , enhancing bioavailability .

However, activity cliffs (small structural changes leading to drastic potency shifts) are possible. For example, substitution of the hydroxyethyl group in the target compound with a bulkier moiety (e.g., phenoxy in ) could alter binding affinity to enzymatic targets .

Challenges and Limitations

  • Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound necessitate reliance on predictive models or analog extrapolation .
  • Docking Variability: Minor structural differences (e.g., substituent positioning) can lead to significant variability in molecular docking results, complicating activity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.